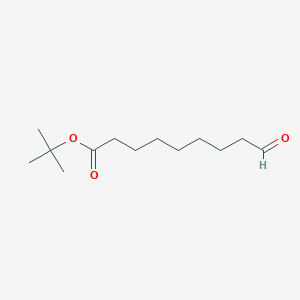
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is an organic compound that features a dihydropyrimidine ring fused to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acid. The reaction proceeds through a Biginelli reaction mechanism, forming the dihydropyrimidine core.
Reaction Conditions:
Reagents: 3,4-dihydroxybenzaldehyde, ethyl acetoacetate, urea
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Alkylated or acylated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the dihydropyrimidine ring is particularly significant in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl groups and the dihydropyrimidine ring play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol
- 4-(5-Methyl-1,4-dihydropyrimidin-2-yl)benzene-1,2-diol
- 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,3-diol
Uniqueness
Compared to similar compounds, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with biological targets, making it distinct in its chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(5-methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-12-6-13-11(7)8-2-3-9(14)10(15)4-8/h2-6,11,14-15H,1H3,(H,12,13) |
InChI Key |
LHQWWISEKZLDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=NC1C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




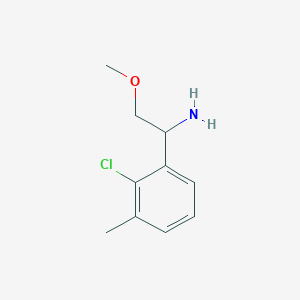
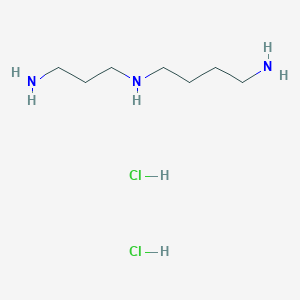

![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
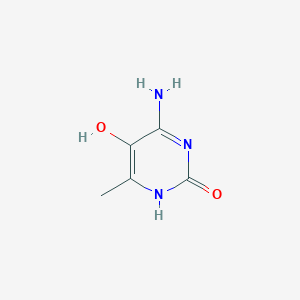

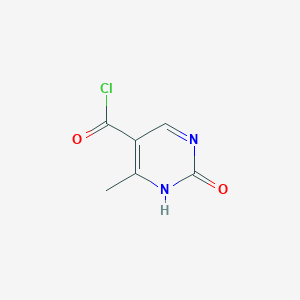

![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)


